REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH2:11][CH3:12])=[CH:5][CH:4]=1.Cl.[NH2:17]O>C(O)C>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]([NH2:17])[CH2:10][CH2:11][CH3:12])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C(CCC)=O)(F)F
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude oxime was then dissolved in ethanol (100 ml)
|
Type
|
ADDITION
|
Details
|
Raney nickel (approx 1 g) added
|
Type
|
STIRRING
|
Details
|
The reaction was stirred under a balloon of hydrogen for 72 h
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered though celite (washing with ethanol)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash column (50-80% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C(CCC)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |